molecular formula C15H25N3O4S B5338752 N-(5-tert-butyl-1,2-oxazol-3-yl)-1-ethylsulfonylpiperidine-3-carboxamide

N-(5-tert-butyl-1,2-oxazol-3-yl)-1-ethylsulfonylpiperidine-3-carboxamide

Cat. No.: B5338752
M. Wt: 343.4 g/mol
InChI Key: CRXOGWWODKCQJL-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,2-oxazol-3-yl)-1-ethylsulfonylpiperidine-3-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butyl group, an oxazole ring, and a piperidine ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-1-ethylsulfonylpiperidine-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the oxazole ring, followed by the introduction of the tert-butyl group and the piperidine ring. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired quality of the compound .

Chemical Reactions Analysis

N-(5-tert-butyl-1,2-oxazol-3-yl)-1-ethylsulfonylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

N-(5-tert-butyl-1,2-oxazol-3-yl)-1-ethylsulfonylpiperidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4S/c1-5-23(20,21)18-8-6-7-11(10-18)14(19)16-13-9-12(22-17-13)15(2,3)4/h9,11H,5-8,10H2,1-4H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXOGWWODKCQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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